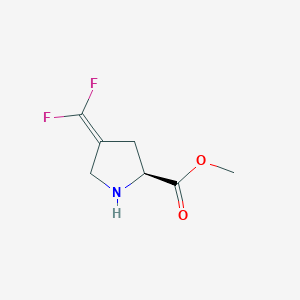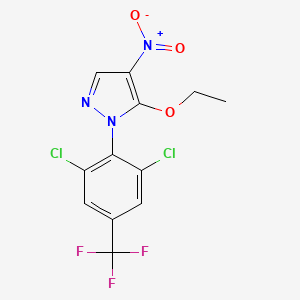
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of dichloro, trifluoromethyl, ethoxy, and nitro functional groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl acetoacetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Nitration: The final step involves nitration to introduce the nitro group at the desired position on the pyrazole ring
Chemical Reactions Analysis
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures
Scientific Research Applications
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of insecticides and herbicides due to its biological activity.
Material Science: It is explored for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to physiological effects.
Disruption of Cellular Processes: The compound can interfere with cellular processes, such as DNA replication and protein synthesis, leading to its biological effects
Comparison with Similar Compounds
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole can be compared with other similar compounds:
Fipronil: A well-known insecticide with a similar pyrazole structure but different functional groups. Fipronil is used extensively in pest control.
Celecoxib: A pharmaceutical compound with a pyrazole core, used as an anti-inflammatory drug.
Triazoles: Compounds with a similar heterocyclic structure, used in various applications, including antifungal agents .
Properties
CAS No. |
113802-83-8 |
|---|---|
Molecular Formula |
C12H8Cl2F3N3O3 |
Molecular Weight |
370.11 g/mol |
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-ethoxy-4-nitropyrazole |
InChI |
InChI=1S/C12H8Cl2F3N3O3/c1-2-23-11-9(20(21)22)5-18-19(11)10-7(13)3-6(4-8(10)14)12(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
GBPRVOZWZZLNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


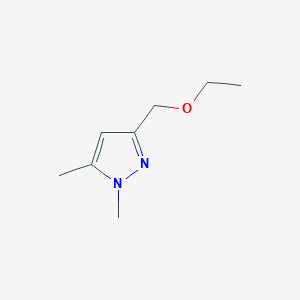
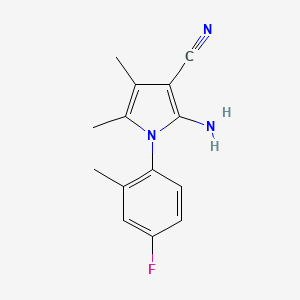
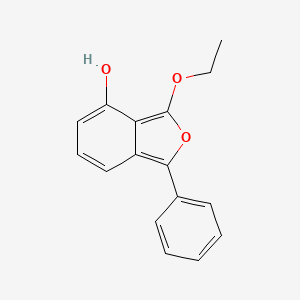

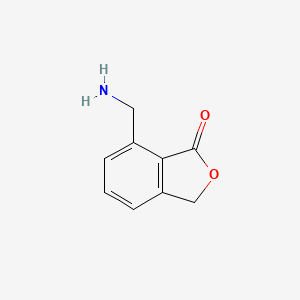
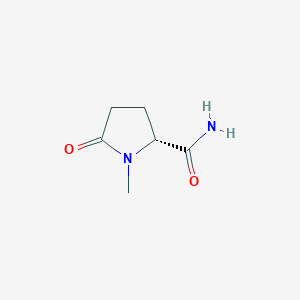
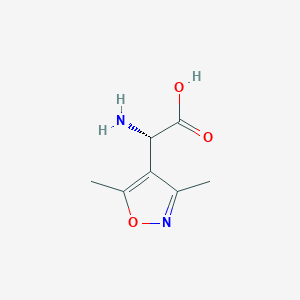
![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)
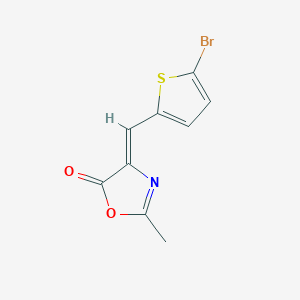
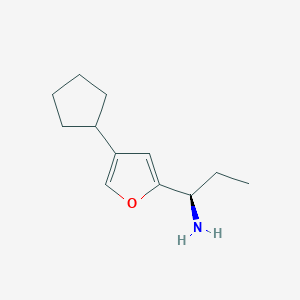
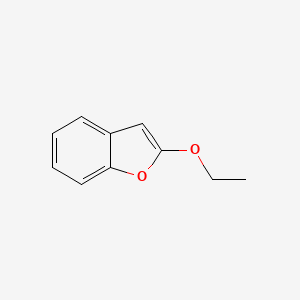
![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)

